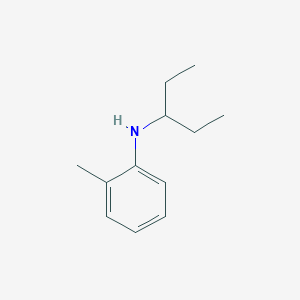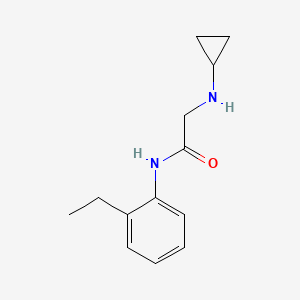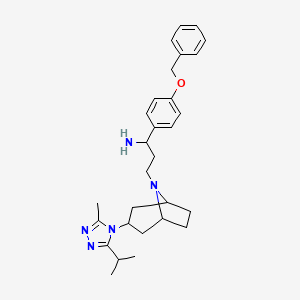
2-Methyl-N-(pentan-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Metil-N-(pentan-3-il)anilina es un compuesto orgánico perteneciente a la clase de anilinas sustituidas. Se caracteriza por la presencia de un grupo metilo en la segunda posición y un grupo pentan-3-il unido al átomo de nitrógeno del anillo de anilina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Metil-N-(pentan-3-il)anilina normalmente implica la alquilación de 2-metil anilina con haluros de 3-pentilo en condiciones básicas. La reacción se lleva a cabo en presencia de una base fuerte como el hidróxido de potasio (KOH) a temperaturas elevadas (alrededor de 300 °C) para facilitar la reacción de sustitución nucleofílica .
Métodos de Producción Industrial
A escala industrial, la producción de 2-Metil-N-(pentan-3-il)anilina se puede lograr a través de procesos de flujo continuo que garantizan un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas permite una síntesis eficiente a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-Metil-N-(pentan-3-il)anilina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados nitro.
Reducción: Las reacciones de reducción pueden convertir los derivados nitro de nuevo en aminas.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes sustituyentes en el anillo aromático.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el gas hidrógeno (H₂) en presencia de un catalizador de paladio (Pd/C).
Sustitución: Se emplean reactivos electrofílicos como el bromo (Br₂) y el ácido nítrico (HNO₃) para reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen nitroanilinas, aminobencenos y varios derivados de anilina sustituidos .
Aplicaciones Científicas De Investigación
La 2-Metil-N-(pentan-3-il)anilina tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas complejas y polímeros.
Biología: El compuesto se utiliza en el estudio de las interacciones enzimáticas y la unión de proteínas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos productos farmacéuticos.
Industria: El compuesto se utiliza en la producción de tintes, pigmentos y agroquímicos.
Mecanismo De Acción
El mecanismo por el cual la 2-Metil-N-(pentan-3-il)anilina ejerce sus efectos implica interacciones con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad e influenciando las vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Pendimetalina: Un herbicida con características estructurales similares pero con sustituyentes nitro adicionales.
3-Metil-N-(2-metilpentan-2-il)anilina: Otra anilina sustituida con diferentes grupos alquilo.
Unicidad
La 2-Metil-N-(pentan-3-il)anilina es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y físicas distintivas. Esta singularidad la hace valiosa para aplicaciones especializadas en varios campos .
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
2-methyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H19N/c1-4-11(5-2)13-12-9-7-6-8-10(12)3/h6-9,11,13H,4-5H2,1-3H3 |
Clave InChI |
LVEJDKWRMAFXRX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)


![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)







![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
